

Introduction: The Synthetic Utility of a Versatile Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-2-methoxy-1-nitrobenzene

Cat. No.: B1338636

[Get Quote](#)

3-Methoxy-4-nitrobenzyl bromide, also known by its IUPAC name **4-(bromomethyl)-2-methoxy-1-nitrobenzene**, is a substituted aromatic compound of significant interest in synthetic organic chemistry.^[1] With the Chemical Abstracts Service (CAS) number 23145-65-5, this reagent serves as a crucial intermediate in the development of complex molecular architectures.^{[2][3]} Its unique structural arrangement, featuring a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and an electron-donating methoxy group, imparts a distinct reactivity profile. This profile is particularly valuable in the synthesis of pharmaceutical agents and advanced materials, where it is often employed as a versatile protecting group or a key structural component.^{[4][5]} This guide provides a comprehensive overview of its core physical properties, methods for its characterization and synthesis, and essential safety protocols, offering field-proven insights for its effective application in a laboratory setting.

Core Physicochemical Properties

The physical properties of 3-methoxy-4-nitrobenzyl bromide are fundamental to its handling, reaction setup, and purification. While some experimental data is sparse in publicly available literature, a robust profile can be constructed from supplier data, computational predictions, and comparison with closely related isomers.

Property	Data	Source(s)
CAS Number	23145-65-5	[2] [3]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1] [3]
Molecular Weight	246.06 g/mol	[2] [3]
Appearance	Yellow to Brown Solid (predicted)	[6]
Melting Point	~108 °C (for isomer 4-methoxy-3-nitrobenzyl bromide)	[7]
Solubility	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , THF, Acetone); Insoluble in water (predicted)	[5]
Purity	≥95% (Commercially available)	[2]

Molecular Structure and Reactivity

The reactivity of 3-methoxy-4-nitrobenzyl bromide is dictated by the interplay of its three key functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution (S_N2) reactions, making it an excellent alkylating agent. The strong electron-withdrawing effect of the para-nitro group enhances the electrophilicity of the benzylic carbon, accelerating these substitution reactions. Conversely, the ortho-methoxy group is electron-donating, subtly modulating the electronic properties of the aromatic ring. This electronic arrangement makes the compound a valuable reagent for introducing the 3-methoxy-4-nitrobenzyl moiety, which can serve as a photolabile or reducible protecting group in multi-step syntheses.

Solubility Profile: A Guide for Reaction and Purification

The largely nonpolar aromatic structure combined with the polar nitro group results in poor solubility in water but good solubility in a range of common organic solvents. This includes chlorinated solvents like dichloromethane (DCM), ethers like tetrahydrofuran (THF), and ketones like acetone. This solubility profile is critical when selecting a solvent system for a reaction to ensure all reagents are in the solution phase. Furthermore, it dictates the choice of

solvents for post-reaction workup and purification. For instance, recrystallization, a standard method for purifying solid organic compounds, would likely involve dissolving the crude material in a hot solvent in which it is highly soluble (e.g., ethanol or isopropanol) and allowing it to crystallize upon cooling, often with the addition of a co-solvent in which it is poorly soluble (e.g., water or hexanes).

Spectroscopic and Analytical Characterization

Verifying the identity and purity of 3-methoxy-4-nitrobenzyl bromide is paramount before its use in any synthetic protocol. The following spectroscopic techniques are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.
 - A sharp singlet for the methoxy ($-\text{OCH}_3$) protons, typically appearing around δ 3.9-4.1 ppm.
 - A sharp singlet for the benzylic ($-\text{CH}_2\text{Br}$) protons, appearing further downfield due to the adjacent bromine atom, around δ 4.6-4.8 ppm.
 - Three aromatic protons exhibiting a characteristic splitting pattern. The proton between the methoxy and nitro groups would likely be the most downfield, with signals for the aromatic region appearing between δ 7.0-8.0 ppm.
- ^{13}C NMR: The carbon spectrum will corroborate the structure.
 - The benzylic carbon ($-\text{CH}_2\text{Br}$) signal is expected around δ 30-35 ppm.
 - The methoxy carbon ($-\text{OCH}_3$) signal would appear around δ 56 ppm.
 - Aromatic carbon signals would be observed in the δ 110-155 ppm range.

Infrared (IR) Spectroscopy

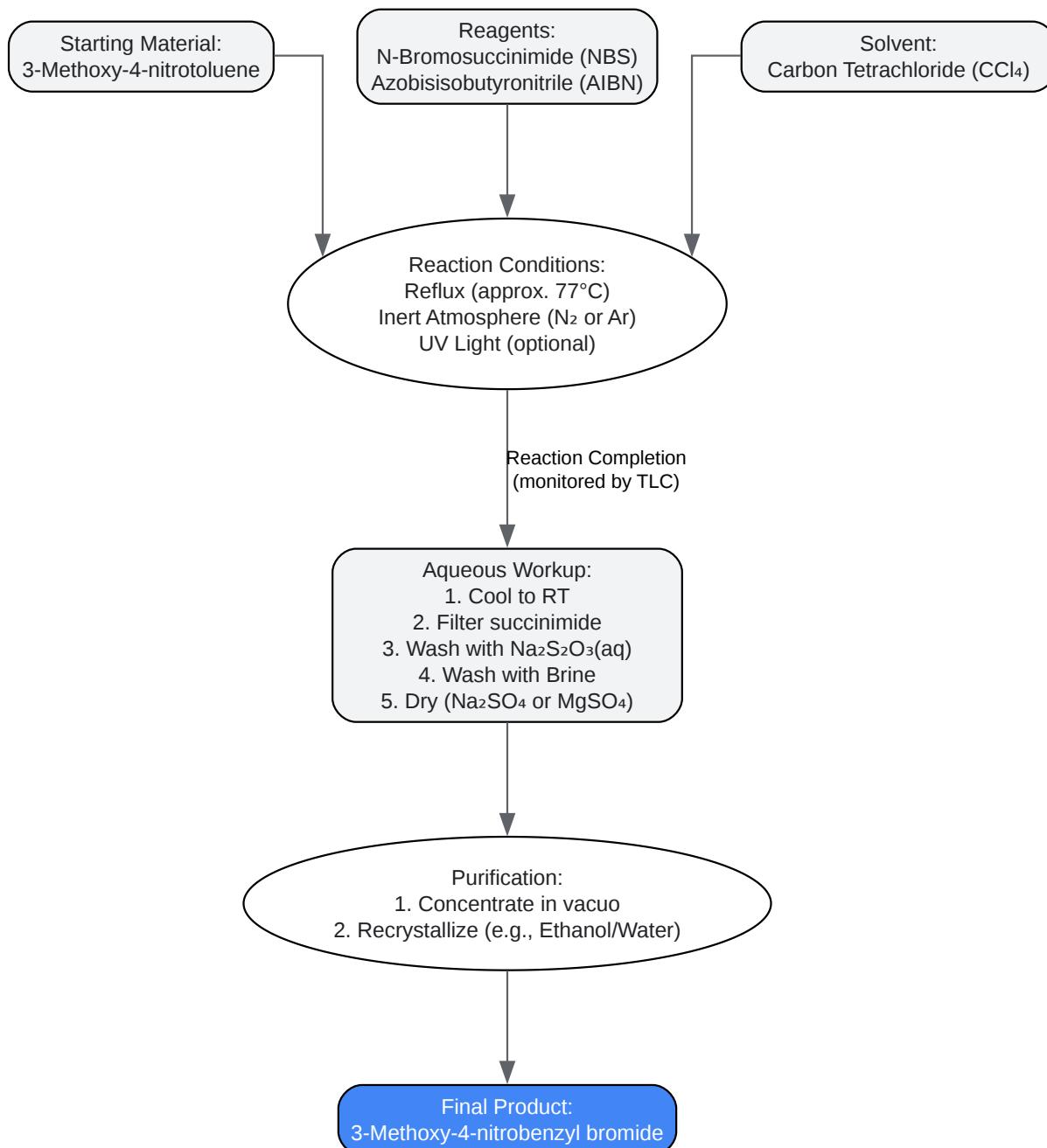
IR spectroscopy helps confirm the presence of key functional groups.

- $\sim 1520 \text{ cm}^{-1}$ and $\sim 1340 \text{ cm}^{-1}$: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro (NO_2) group.
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600\text{-}1450 \text{ cm}^{-1}$: Aromatic C=C ring stretching.
- $\sim 1250 \text{ cm}^{-1}$: Asymmetric C-O-C stretching of the methoxy ether group.
- $\sim 600\text{-}700 \text{ cm}^{-1}$: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion (M^+): A key feature is the isotopic pattern for bromine. The analysis will show two peaks of nearly equal intensity for the molecular ion: one for the ^{79}Br isotope and one for the ^{81}Br isotope (e.g., at m/z 245 and 247).
- Predicted Adducts: High-resolution mass spectrometry (HRMS) can provide highly accurate mass data. Predicted values for common adducts include $[\text{M}+\text{H}]^+$ at m/z 245.97605 and $[\text{M}+\text{Na}]^+$ at m/z 267.95799.[\[1\]](#)


Synthesis and Purification Protocol

The most common and reliable method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative. This approach offers high selectivity for the benzylic position over aromatic ring bromination.

Synthetic Strategy: Radical Bromination of 3-Methoxy-4-nitrotoluene

The causality behind this experimental choice lies in the stability of the benzyl radical intermediate, which is readily formed by hydrogen abstraction from the methyl group. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds via a chain reaction mechanism. N-Bromosuccinimide (NBS) is the

preferred brominating agent as it provides a low, constant concentration of bromine in the reaction mixture, minimizing side reactions.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3-methoxy-4-nitrobenzyl bromide.

Step-by-Step Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methoxy-4-nitrotoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.).
- Solvent Addition: Add a non-polar solvent, such as carbon tetrachloride (CCl_4) or cyclohexane, to the flask under an inert atmosphere (e.g., nitrogen or argon).
- Initiation and Reflux: Heat the mixture to reflux (approximately 77°C for CCl_4). The reaction can be accelerated by irradiation with a UV lamp.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
- Workup:
 - Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
 - Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford the final product as a crystalline solid.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 3-Methoxy-4-nitrobenzyl bromide is a hazardous chemical and must be handled with appropriate precautions.

Hazard Profile

- Corrosive: Causes severe skin burns and eye damage.[\[2\]](#)
- Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[\[2\]](#)
- Irritant: May cause respiratory irritation.[\[2\]](#)
- Lachrymator: Like many benzyl bromides, it is expected to be a lachrymator, causing tearing of the eyes.

Recommended Handling Procedures

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical safety goggles or a full-face shield.
- Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.

Storage and Stability

To maintain its integrity, 3-methoxy-4-nitrobenzyl bromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[\[6\]](#) It should be kept away from moisture, strong oxidizing agents, and bases to prevent degradation. Storing under an inert atmosphere can further prolong its shelf life.

Conclusion

3-Methoxy-4-nitrobenzyl bromide is a valuable reagent whose physical properties are integral to its successful application in organic synthesis. Its defined reactivity, governed by the benzyl bromide group and modulated by the methoxy and nitro substituents, makes it a powerful tool for researchers. A thorough understanding of its solubility, spectral characteristics, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and functional materials.

References

- Vertex AI Search. (n.d.). Supporting Information.
- Chem-Impex. (n.d.). 3-Methyl-4-nitrobenzyl bromide.
- Apollo Scientific. (n.d.). 3-Methoxy-4-nitrobenzyl bromide.
- Biosynth. (n.d.). 3-Methoxy-4-nitrobenzyl bromide | 23145-65-5.
- PubChemLite. (n.d.). 3-methoxy-4-nitrobenzyl bromide (C8H8BrNO3).
- ResearchGate. (2010). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-METHOXYBENZYL BROMIDE.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - p-Nitrobenzyl bromide 99%.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrobenzyl bromide.
- Eureka | Patsnap. (2018). Novel nitrobenzyl bromide synthesis process.
- PubChem. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET - 4-NITRO BENZYL BROMIDE.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Difluoro-4-methoxybenzyl bromide.
- SpectraBase. (n.d.). 3-Methoxy-4-nitrobenzyl alcohol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 4-Methoxy-3-nitrobenzyl Bromide: A Guide for Chemists and Buyers.
- Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE.
- ChemicalBook. (2025). 3-METHOXYBENZYL BROMIDE.
- Ketone Pharma. (2024). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
- Sigma-Aldrich. (n.d.). 3-NITRO-4-METHOXYBENZYL BROMIDE.
- Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-NITROBENZYL BROMIDE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 3-methoxy-4-nitrobenzyl bromide (C8H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 2. 23145-65-5 Cas No. | 3-Methoxy-4-nitrobenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. biosynth.com [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 6. 3-NITRO-4-METHOXYBENZYL BROMIDE | 61010-34-2 [sigmaaldrich.com]
- 7. nbinno.com [nbino.com]
- To cite this document: BenchChem. [Introduction: The Synthetic Utility of a Versatile Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338636#physical-properties-of-3-methoxy-4-nitrobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com